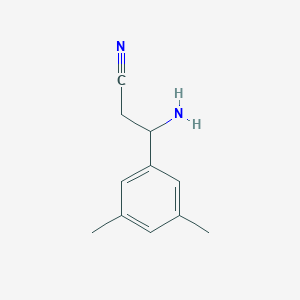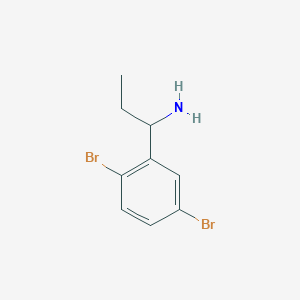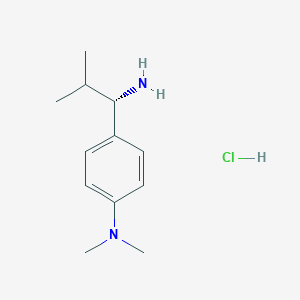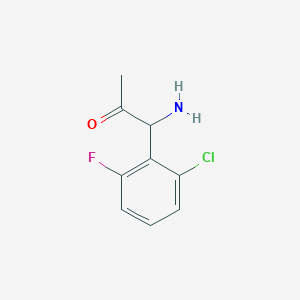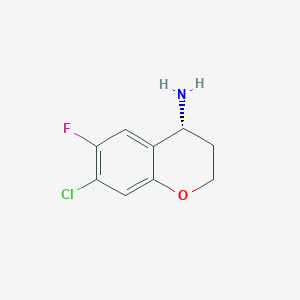
6-(Cyclobutylmethoxy)pyridin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclobutylmethoxy)pyridin-3-OL is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound is characterized by a pyridine ring substituted with a cyclobutylmethoxy group at the 6-position and a hydroxyl group at the 3-position. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)pyridin-3-OL can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction or other efficient synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(Cyclobutylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(Cyclobutylmethoxy)pyridin-3-one.
Reduction: Formation of 6-(Cyclobutylmethoxy)piperidin-3-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
6-(Cyclobutylmethoxy)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Cyclobutylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For example, compounds containing pyridine scaffolds have been shown to inhibit enzymes such as topoisomerase IIα, which is involved in DNA replication and repair . This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
- 6-(Cyclopropylmethoxy)pyridin-3-OL
- 6-(Cyclopentylmethoxy)pyridin-3-OL
- 6-(Cyclohexylmethoxy)pyridin-3-OL
Uniqueness
6-(Cyclobutylmethoxy)pyridin-3-OL is unique due to its specific cyclobutylmethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and biological activity profiles.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
6-(cyclobutylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-9-4-5-10(11-6-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
InChI 键 |
GSYLMNPNOPWMTO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)COC2=NC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)

![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
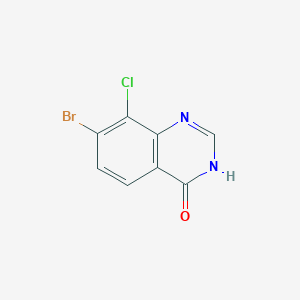
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13045926.png)

![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)
